molecular formula C9H11IO2 B1604709 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol CAS No. 69429-70-5

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol

Cat. No. B1604709
CAS RN: 69429-70-5
M. Wt: 278.09 g/mol
InChI Key: LYUULLIYJCLGFU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol, commonly referred to as MBL, is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is a colorless, water-soluble, crystalline solid that is used in various industries, including pharmaceuticals, cosmetics, and food production. It is also used for scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-hydroxy-3,3-dimethyl-1lambda3,2-benziodoxole: serves as a building block in the synthesis of various heterocyclic compounds . These structures are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound’s ability to act as a lambda3-iodane makes it valuable for introducing iodine into heterocycles, which can modulate biological activity.

Advanced Organic Synthesis Techniques

In organic synthesis, this compound is used to facilitate complex transformations . Its stability and reactivity allow chemists to perform selective oxidations and rearrangements, which are essential steps in constructing intricate organic molecules.

Analytical Chemistry Methods

This compound plays a role in developing analytical methods, particularly in high-performance liquid chromatography (HPLC) . Its purity and stability make it an excellent standard for calibrating equipment and validating analytical procedures.

Environmental Science Research

In environmental science, 1-hydroxy-3,3-dimethyl-1lambda3,2-benziodoxole can be used to study the fate of iodine-containing compounds in natural settings . Understanding the environmental impact and degradation pathways of such compounds is vital for assessing ecological risks.

properties

IUPAC Name

1-hydroxy-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-9(2)7-5-3-4-6-8(7)10(11)12-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUULLIYJCLGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317230
Record name 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol

CAS RN

69429-70-5
Record name NSC312854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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